Oral Anticonvulsant Potency vs. Ganaxolone in PTZ-Induced Seizure Models
In a cross-study comparison using the pentylenetetrazol (PTZ) seizure model in mice, Posovolone demonstrates a lower oral anticonvulsant potency than ganaxolone, a key differentiator for applications where a less potent but potentially safer profile is desired. Posovolone exhibits an oral ED50 of 9.8 mg/kg against PTZ-induced seizures [1], while ganaxolone shows an ED50 of 4.3 mg/kg in the same model [2]. This approximately 2.3-fold difference in potency is a quantifiable distinction.
| Evidence Dimension | Oral Anticonvulsant Potency (ED50) |
|---|---|
| Target Compound Data | 9.8 mg/kg (oral) |
| Comparator Or Baseline | Ganaxolone: 4.3 mg/kg (oral) |
| Quantified Difference | 2.3-fold lower potency for Posovolone |
| Conditions | PTZ-induced seizures in mice, oral administration 30 min prior |
Why This Matters
This quantifiable difference in potency is critical for selecting the appropriate tool compound for dose-ranging studies or for applications where a narrower dynamic range for efficacy is required.
- [1] Vanover, K. E., et al. (2001). Behavioral characterization of Co 134444... Psychopharmacology, 155(3), 285-291. View Source
- [2] Bertin Bioreagent. Ganaxolone Product Page. View Source
